
AMG319
Vue d'ensemble
Description
Méthodes De Préparation
La voie de synthèse de l'AMG-319 implique plusieurs étapes, en commençant par la préparation de la liqueur mère. Par exemple, 2 mg du médicament peuvent être dissous dans 50 μL de diméthylsulfoxyde (DMSO) pour obtenir une concentration de liqueur mère de 40 mg/mL . Les méthodes détaillées de production industrielle sont exclusives et non divulguées publiquement.
Analyse Des Réactions Chimiques
L'AMG-319 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courants utilisés dans ces réactions ne sont pas largement documentés dans le domaine public. il est connu que l'AMG-319 inhibe la phosphorylation basale de l'AKT et bloque la prolifération des cellules B suite à la stimulation du récepteur des cellules B in vitro et in vivo . Les principaux produits formés à partir de ces réactions ne sont pas spécifiés dans la littérature disponible.
Applications de recherche scientifique
L'AMG-319 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Il s'agit d'un inhibiteur de PI3Kδ à petite molécule, hautement sélectif et expérimental, qui bloque la prolifération des cellules B suite à la stimulation du récepteur des cellules B in vitro et in vivo . Il inhibe la phosphorylation basale de l'AKT et la prolifération dans les cellules tumorales lymphoïdes . L'AMG-319 a été évalué pour sa sécurité, sa tolérance, sa pharmacocinétique et sa pharmacodynamique dans des essais cliniques impliquant des patients atteints de tumeurs malignes lymphoïdes récidivantes ou réfractaires . Il a également été étudié en tant qu'immunothérapie potentielle pour les tumeurs solides en libérant la suppression des cellules T régulatrices des cellules T CD8+ .
Mécanisme d'action
L'AMG-319 exerce ses effets en inhibant la sous-unité PI3Kδ de l'enzyme phosphoinositide 3-kinase . Cette inhibition élimine un groupe de cellules immunitaires inhibitrices, permettant au système immunitaire d'attaquer plus efficacement les cellules cancéreuses . Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation PI3K/AKT/mTOR, qui est essentielle dans la signalisation du récepteur des cellules B .
Applications De Recherche Scientifique
Oncology
AMG319 has been evaluated in clinical trials for its efficacy in treating various cancers:
- Head and Neck Cancer : A Phase II trial investigated this compound as a neoadjuvant therapy in patients with head and neck squamous cell carcinoma. The study aimed to assess its ability to reduce Treg cells within tumors and enhance CD8+ T cell cytotoxicity. Although the trial was halted due to immune-related adverse effects, preliminary results indicated a reduction in Treg cells and increased activation of CD8+ T cells .
- Solid Tumors : this compound is being explored for its potential as an immunotherapy agent across different solid tumors. Research suggests that intermittent dosing may help mitigate toxicity while maintaining anti-tumor effects . The drug's ability to displace Treg cells from tumor sites has been highlighted as a promising mechanism for enhancing immune responses against malignancies .
Autoimmune Diseases
Originally developed for inflammatory conditions, this compound shows promise in treating autoimmune diseases such as rheumatoid arthritis. Its selective inhibition of PI3Kδ may help modulate overactive immune responses characteristic of these conditions .
Research Findings
The following table summarizes key research findings related to this compound:
Case Study 1: Head and Neck Cancer
In a clinical trial involving 21 patients with head and neck cancer, treatment with this compound led to significant changes in the tumor microenvironment. Although the trial was stopped early due to adverse effects such as skin rashes and liver enzyme elevations, the data suggested that this compound effectively reduced Treg infiltration into tumors while promoting CD8+ T cell expansion .
Case Study 2: Autoimmune Condition
A study evaluating this compound's effects on autoimmune disease models showed that it significantly reduced inflammation markers and improved clinical scores in rodent models of rheumatoid arthritis. These findings support its potential use in managing autoimmune disorders by modulating immune responses without broadly suppressing immunity .
Mécanisme D'action
AMG-319 exerts its effects by inhibiting the phosphoinositide 3-kinase enzyme subtype PI3Kδ . This inhibition eliminates a group of inhibitory immune cells, allowing the immune system to better attack cancer cells . The molecular targets and pathways involved include the PI3K/AKT/mTOR signaling pathway, which is essential in B cell receptor signaling .
Comparaison Avec Des Composés Similaires
L'AMG-319 est comparé à d'autres composés similaires tels que le duvelisib et l'idelalisib . Ces composés inhibent également l'enzyme PI3Kδ mais diffèrent en termes de sélectivité et de puissance. L'AMG-319 est unique en raison de sa haute sélectivité et de ses effets immunothérapeutiques potentiels . D'autres composés similaires comprennent l'IC87114, qui cible également PI3Kδ et a montré qu'il atténuait l'inflammation et rétablissait l'intégrité épithéliale .
Activité Biologique
AMG319 is a highly selective small molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) pathway, primarily investigated for its role in treating various malignancies, particularly hematological cancers and solid tumors. This compound has garnered interest due to its potential to modulate immune responses by selectively inhibiting regulatory T cells (Tregs) while enhancing the activity of cytotoxic T cells.
This compound selectively targets PI3Kδ, a key player in the signaling pathways that regulate cellular proliferation, survival, and metabolism. By inhibiting PI3Kδ, this compound disrupts the survival signals in malignant cells and alters the tumor microenvironment, promoting an anti-tumor immune response. Specifically, it has been shown to:
- Reduce Treg Cell Populations : this compound decreases the number of Tregs in tumor tissues, which may help relieve suppression on effector T cells such as CD8+ cytotoxic T cells .
- Enhance Cytotoxic T Cell Activity : The inhibition of PI3Kδ leads to increased activation and proliferation of CD8+ T cells, enhancing their ability to target and destroy tumor cells .
Phase I/II Trials
- Phase I Trial : A first-in-human study involving 28 participants with relapsed or refractory chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL) demonstrated that this compound was well tolerated at doses up to 400 mg daily. Notably, this dosage resulted in significant target inhibition and over 50% regression of lymph nodes without reaching the maximum tolerated dose (MTD) .
- Phase IIa Trial : Conducted in patients with head and neck squamous cell carcinoma (HNSCC), this trial assessed the immunotherapeutic effects of this compound. The results indicated a decrease in Treg populations and an increase in CD8+ T cell cytotoxicity compared to placebo-treated patients. However, some patients experienced immune-related adverse events (irAEs), leading to treatment discontinuation .
Case Studies
- Case Study 1 : In a cohort of patients treated with this compound, bulk RNA sequencing revealed significant changes in gene expression related to immune response pathways. Specifically, 93 differentially expressed genes were identified in the this compound group post-treatment compared to only three in the placebo group .
- Case Study 2 : A mouse model study demonstrated that intermittent dosing of this compound could sustain anti-tumor immunity while minimizing adverse effects. This approach led to reduced tumor growth without exacerbating inflammation in non-target tissues .
Data Summary
The following table summarizes key findings from clinical trials involving this compound:
Trial Phase | Patient Population | Key Findings | Dosing Information |
---|---|---|---|
Phase I | CLL/NHL patients (n=28) | Well tolerated; >50% nodal regression at 400 mg/day | 25-400 mg daily |
Phase IIa | HNSCC patients | Reduced Treg; increased CD8+ activity; irAEs noted | 300-400 mg daily |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of AMG319 in targeting PI3Kδ, and how does this influence experimental design in preclinical studies?
this compound is a selective PI3Kδ inhibitor with the chemical structure N‑[(1S)‑1‑(7‑fluoro‑2‑pyridin‑2‑ylquinolin‑3‑yl)ethyl]‑7H‑purin‑6‑amine . Its mechanism involves binding to the ATP-binding pocket of PI3Kδ, inhibiting downstream AKT phosphorylation (pAKT), which is critical for tumor cell survival and immune modulation . In preclinical studies, researchers should prioritize assays measuring pAKT suppression in tumor tissue and immune cell subsets (e.g., regulatory T cells [Tregs]) to validate target engagement. Dose-response experiments should include intermittent dosing schedules to mitigate toxicity while preserving efficacy, as demonstrated in HNSCC models .
Q. What are the recommended in vitro and in vivo models for assessing this compound’s efficacy in solid tumors?
In vitro: Use human HNSCC cell lines or patient-derived organoids to evaluate tumor cell apoptosis and PI3Kδ pathway inhibition via Western blotting for pAKT . Co-culture systems with peripheral blood mononuclear cells (PBMCs) can assess immunomodulatory effects, such as Treg depletion and CD8+ T cell activation . In vivo: Syngeneic mouse models or patient-derived xenografts (PDXs) of HNSCC are optimal. Blood and tumor tissue should be collected pre- and post-treatment for flow cytometry (e.g., CD8+/Treg ratios) and single-cell RNA sequencing to map tumor microenvironment (TME) changes .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s immunostimulatory effects and its dose-limiting toxicities (e.g., colitis) in clinical trials?
In a Phase II trial, this compound reduced tumor-infiltrating Tregs and enhanced CD8+ T cell cytotoxicity but caused grade 3 colitis in 57% of patients, leading to trial discontinuation . To address this, intermittent dosing (e.g., 5 days on/2 days off) was shown to maintain antitumor efficacy while reducing gastrointestinal toxicity. Researchers should incorporate toxicity biomarkers (e.g., fecal calprotectin for colitis) and compare continuous vs. intermittent regimens in preclinical models . Additionally, combining this compound with checkpoint inhibitors (e.g., anti-PD-1) may lower required doses, mitigating adverse events .
Q. What statistical approaches are optimal for analyzing tumor microenvironment (TME) changes post-AMG319 treatment?
For TME analysis:
- Use paired t-tests or ANOVA to compare pre- and post-treatment pAKT levels, CD8+/Treg ratios, and cytokine profiles .
- Apply Benjamini-Hochberg correction for high-dimensional data (e.g., RNA-seq) to identify differentially expressed genes (e.g., FOXP3 downregulation in Tregs) .
- Employ Kaplan-Meier survival analysis with log-rank tests to correlate TME changes (e.g., increased CD8+ infiltration) with progression-free survival in clinical cohorts .
Q. How should researchers design combination therapy studies involving this compound and other targeted agents?
Referencing NCT02540928 (Phase II monotherapy trial) , combination studies could pair this compound with:
- Cisplatin or cetuximab : Prioritize sequential dosing to avoid overlapping toxicities (e.g., nephrotoxicity). Use factorial experimental designs to isolate synergistic effects .
- Immune checkpoint inhibitors : Conduct dose-escalation trials with adaptive randomization, monitoring for immune-related adverse events (irAEs) via CTCAE v5.0 criteria .
- Include pharmacodynamic biomarkers (e.g., plasma IL-6 for inflammation) and multiplex immunohistochemistry to validate mechanistic interactions .
Q. Methodological Best Practices
Q. What criteria should guide the selection of biomarkers for this compound clinical trials?
Biomarkers must satisfy:
- Specificity : pAKT suppression in tumor biopsies to confirm PI3Kδ target engagement .
- Prognostic value : Baseline Treg levels in blood/tissue predict response, as Treg-rich tumors show greater this compound sensitivity .
- Feasibility : Use minimally invasive liquid biopsies (e.g., circulating tumor DNA) for longitudinal monitoring in dose-finding studies .
Q. How can researchers address small sample sizes in early-phase this compound trials?
In the Phase II HNSCC trial (n=20), limited power was mitigated by:
- Stratified randomization : Balancing cohorts by PD-L1 status and tumor stage .
- Single-cell resolution : RNA-seq of 5,000+ cells/patient provided high-dimensional data to detect rare TME subpopulations .
- Bayesian adaptive designs : Allocate more patients to promising dose arms while minimizing exposure to ineffective/toxic regimens .
Q. Data Contradiction Analysis
Q. Why do some studies report this compound-induced B cell activation despite its primary role in T cell modulation?
While this compound primarily depletes Tregs and enhances CD8+ T cell function , B cell activation (e.g., increased CD86 expression) was observed in HNSCC patients . This may reflect PI3Kδ’s role in B cell receptor signaling. Researchers should:
Propriétés
IUPAC Name |
N-[(1S)-1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethyl]-7H-purin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN7/c1-12(28-21-19-20(25-10-24-19)26-11-27-21)15-8-13-5-6-14(22)9-17(13)29-18(15)16-4-2-3-7-23-16/h2-12H,1H3,(H2,24,25,26,27,28)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRYMZHCQIOOEB-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=C2C=C(C=CC2=C1)F)C3=CC=CC=N3)NC4=NC=NC5=C4NC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(N=C2C=C(C=CC2=C1)F)C3=CC=CC=N3)NC4=NC=NC5=C4NC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN7 | |
Record name | AMG 319 | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/AMG_319 | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501046373 | |
Record name | N-[(1S)-1-[7-Fluoro-2-(2-pyridinyl)-3-quinolinyl]ethyl]-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501046373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1608125-21-8 | |
Record name | (αS)-7-Fluoro-α-methyl-N-9H-purin-6-yl-2-(2-pyridinyl)-3-quinolinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1608125-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AMG-319 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1608125218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AMG-319 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16879 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-[(1S)-1-[7-Fluoro-2-(2-pyridinyl)-3-quinolinyl]ethyl]-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501046373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMG-319 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19DG7G1U5Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.